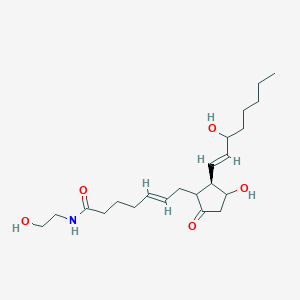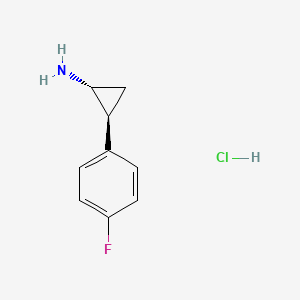
2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include tert-butyldimethylsilyl and methylethylene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester typically involves multiple steps, starting from readily available precursors. The process often includes protection and deprotection steps to ensure the stability of reactive groups. Common synthetic routes may involve:
Protection of Hydroxyl Groups: Using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole to protect hydroxyl groups.
Formation of Methylethylene Acetal: Reacting the protected intermediate with acetone in the presence of an acid catalyst to form the methylethylene acetal.
Esterification: Converting the resulting intermediate to the methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes using continuous flow reactors for better control over reaction conditions and employing advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl-protected hydroxyl groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the application, but typically involve binding to active sites or altering the conformation of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid B Methyl Ester
- 2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid C Methyl Ester
Uniqueness
2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester is unique due to its specific structural configuration, which imparts distinct chemical properties. This uniqueness makes it particularly valuable in applications where precise molecular interactions are required.
Propriétés
IUPAC Name |
methyl (E)-4-[(3aS,4S,7S,7aR)-7-[[(2S,3S)-3-[(2R,3S)-3-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxiran-2-yl]methyl]-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-3-methylbut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O7Si/c1-16(13-22(28)29-9)12-20-25-24(32-27(7,8)33-25)19(15-30-20)14-21-23(31-21)17(2)18(3)34-35(10,11)26(4,5)6/h13,17-21,23-25H,12,14-15H2,1-11H3/b16-13+/t17-,18-,19-,20-,21-,23-,24+,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAYXAMWYJUTBJ-FTWFSGMDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(O1)CC2COC(C3C2OC(O3)(C)C)CC(=CC(=O)OC)C)C(C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@H]3[C@@H]2OC(O3)(C)C)C/C(=C/C(=O)OC)/C)[C@H](C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O7Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B565954.png)




